1-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
1-(4-CHLOROPHENYL)-N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines a chlorophenyl group, a pyridyl group, and a quinolinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 6-methyl-2-pyridinecarboxylic acid, followed by cyclization and amide formation. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. Temperature control is crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for temperature, pressure, and pH monitoring can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction pathway and conditions.
Scientific Research Applications
1-(4-CHLOROPHENYL)-N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its ability to scavenge free radicals contributes to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-CHLOROPHENYL)-3-(6-METHYL-2-PYRIDYL)UREA: This compound shares structural similarities but differs in its functional groups, leading to distinct chemical and biological properties.
N-Methyl-N-(4-chlorophenyl)-[1-(3-pyridyl)ethyl]amine: Another related compound with a different core structure, affecting its reactivity and applications.
Uniqueness
1-(4-CHLOROPHENYL)-N~3~-(6-METHYL-2-PYRIDYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its combination of a chlorophenyl group, a pyridyl group, and a quinolinecarboxamide moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H18ClN3O3 |
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Molecular Weight |
407.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H18ClN3O3/c1-13-4-2-7-20(24-13)25-21(28)17-12-16-18(5-3-6-19(16)27)26(22(17)29)15-10-8-14(23)9-11-15/h2,4,7-12H,3,5-6H2,1H3,(H,24,25,28) |
InChI Key |
BCBSQLZAZDZASY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(CCCC3=O)N(C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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